N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-16-8-6-15(7-9-16)22-12-14(10-18(22)23)19(24)21-11-13-4-2-3-5-17(13)20/h2-9,14H,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJODINXBHVCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using a methoxybenzoyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and an appropriate alkyl halide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The 5-oxopyrrolidine-3-carboxamide core is shared among several compounds (Table 1). Key differences lie in the substituents at the 1-position (aryl groups) and the nitrogen-linked moieties:
Structural Insights :
Key Findings :
- The 3,4-dimethylphenyl substituent () shows moderate cytotoxicity, whereas fluorophenyl-containing analogs demonstrate improved selectivity, suggesting that fluorine substitution may reduce off-target effects .
- The target compound’s 4-methoxyphenyl group could mitigate cytotoxicity compared to electron-withdrawing substituents, though direct data are lacking.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (MW ~368) falls within the acceptable range for drug-likeness (MW < 500). Analogs with benzodioxol (MW 368.4, ) or pyrazole (MW 367.2, ) substituents show minimal deviations, suggesting similar bioavailability .
- Solubility : Thiadiazole-containing analogs () may exhibit lower aqueous solubility due to hydrophobic interactions, whereas the methoxy group in the target compound could enhance solubility via hydrogen bonding .
Biological Activity
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolidine core with a carboxamide functional group, which is known to influence its biological interactions. The presence of a fluorophenyl group and a methoxyphenyl group contributes to its lipophilicity and potential receptor interactions.
Structural Formula
Chemical Structure
Research indicates that compounds similar to N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may act through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling.
- Receptor Modulation : It could interact with specific receptors, influencing physiological responses.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance, pyrrolidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related compound displayed an IC50 value of 20 µM against breast cancer cells, indicating significant antiproliferative activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast) | 20 |
| Compound B | HeLa (cervical) | 15 |
| Compound C | A549 (lung) | 25 |
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has also been investigated. In vitro assays revealed that these compounds can reduce the production of pro-inflammatory cytokines in macrophages.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 20 µM, suggesting potential for further development as an anticancer agent.
-
Study on Anti-inflammatory Activity :
- Objective : To assess the modulation of cytokine production.
- Method : Macrophages were treated with the compound and stimulated with LPS.
- Results : A notable decrease in IL-6 and TNF-alpha levels was recorded, indicating anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
